molecular formula C11H13BN2O2 B2386650 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1025735-46-9

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid

Cat. No.: B2386650
CAS No.: 1025735-46-9
M. Wt: 216.05
InChI Key: RBSKBRQNRWKHSP-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. The molecular formula of this compound is C11H13BN2O2, and it has a molecular weight of 216.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylboronic acid under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in various high-performance applications .

Properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKBRQNRWKHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C(=CC(=N2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025735-46-9
Record name [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid
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